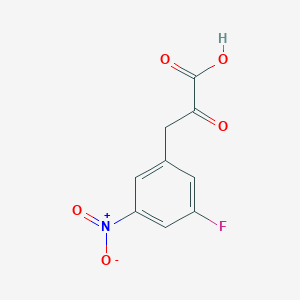
3-(3-Fluoro-5-nitrophenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-5-nitrophenyl)-2-oxopropanoic acid is an organic compound that features a fluorine and nitro group attached to a phenyl ring, along with a 2-oxopropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-5-nitrophenyl)-2-oxopropanoic acid can be achieved through several steps:
Starting Material: The synthesis begins with 3-fluoro-5-nitrobenzene.
Formation of Intermediate: The intermediate compound is formed by reacting 3-fluoro-5-nitrobenzene with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Hydrolysis and Acidification: The intermediate is then hydrolyzed and acidified to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-5-nitrophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.
Major Products Formed
Reduction: 3-(3-Amino-5-nitrophenyl)-2-oxopropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
3-(3-Fluoro-5-nitrophenyl)-2-oxopropanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of fluorine and nitro groups on biological systems, aiding in the design of bioactive molecules.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-5-nitrophenyl)-2-oxopropanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The fluorine and nitro groups can influence the compound’s binding affinity and specificity, while the 2-oxopropanoic acid moiety can participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluoro-5-nitrophenyl)acetic acid
- 3-(3-Fluoro-5-nitrophenyl)propanoic acid
- 3-(3-Fluoro-5-nitrophenyl)butanoic acid
Uniqueness
3-(3-Fluoro-5-nitrophenyl)-2-oxopropanoic acid is unique due to the presence of both a fluorine and nitro group on the phenyl ring, combined with a 2-oxopropanoic acid moiety. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H6FNO5 |
|---|---|
Molecular Weight |
227.15 g/mol |
IUPAC Name |
3-(3-fluoro-5-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6FNO5/c10-6-1-5(3-8(12)9(13)14)2-7(4-6)11(15)16/h1-2,4H,3H2,(H,13,14) |
InChI Key |
DRQXUUPPGLXLQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


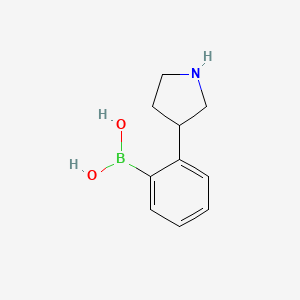
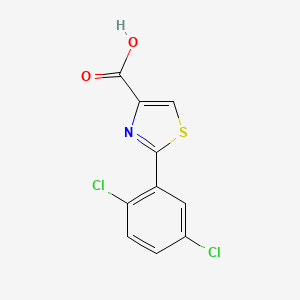


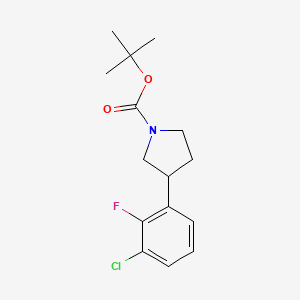

![Ethyl 5-Methyl-2-[4-(trifluoromethoxy)phenyl]oxazole-4-carboxylate](/img/structure/B13681879.png)
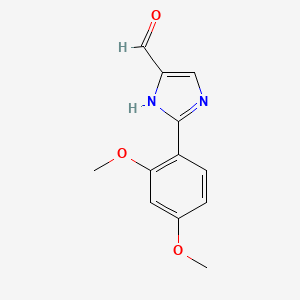

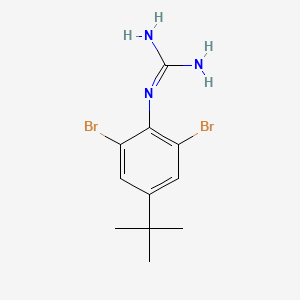

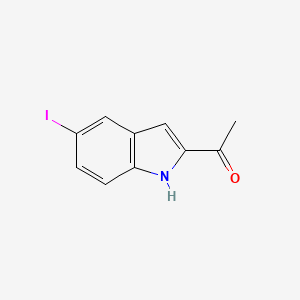

![Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate](/img/structure/B13681923.png)
